molecular formula C30H26BrNO4S2 B273645 N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide

Cat. No. B273645
M. Wt: 608.6 g/mol
InChI Key: JRJUTNJRHGRSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, while histone deacetylase is involved in the regulation of gene expression. Inhibition of these enzymes can lead to various physiological effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various enzymes. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide in lab experiments is its potential as an anticancer agent. It has also been found to have anti-inflammatory and analgesic effects, which could be useful in the development of new drugs. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide. One area of interest is its potential use as an anticancer agent, and further studies could investigate its efficacy in different types of cancer. Additionally, research could focus on the development of new drugs based on the structure of this compound, as well as its potential use in the treatment of other diseases such as inflammation and pain. Finally, studies could investigate the potential toxicity of this compound and develop strategies to mitigate any adverse effects.

Synthesis Methods

The synthesis of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide involves the reaction of 3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 4-bromo-2-oxo-N-(4-methylbenzenesulfonyl) acetamide in the presence of a coupling agent. The resulting compound has been characterized by various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide has been found to have potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which play important roles in various physiological processes. This compound has also been investigated for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells.

properties

Molecular Formula

C30H26BrNO4S2

Molecular Weight

608.6 g/mol

IUPAC Name

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C30H26BrNO4S2/c1-20-11-17-24(18-12-20)38(35,36)32(19-26(33)21-13-15-23(31)16-14-21)30-28(25-9-5-6-10-27(25)37-30)29(34)22-7-3-2-4-8-22/h2-4,7-8,11-18H,5-6,9-10,19H2,1H3

InChI Key

JRJUTNJRHGRSST-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=C(C=C2)Br)C3=C(C4=C(S3)CCCC4)C(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=C(C=C2)Br)C3=C(C4=C(S3)CCCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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